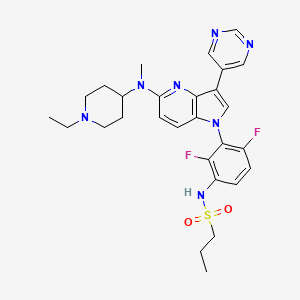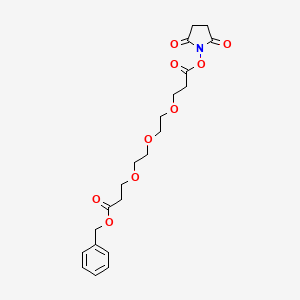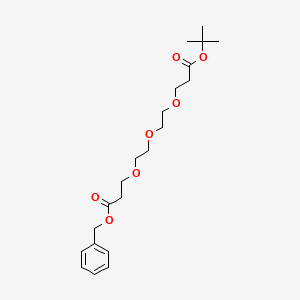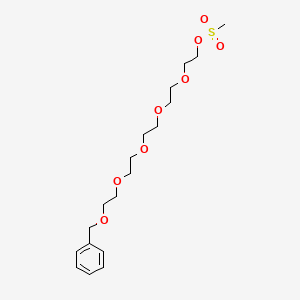
BI-882370
Übersicht
Beschreibung
BI-882370 ist ein hochpotenter und selektiver RAF-Kinase-Inhibitor, der an die DFG-out-Konformation (inaktiv) der BRAF-Kinase bindet. Es hat eine signifikante Wirksamkeit bei der Hemmung der Proliferation von menschlichen BRAF-mutierten Melanomzellen gezeigt und wurde auf sein Potenzial zur Behandlung verschiedener Krebsarten untersucht, darunter Melanom und kolorektales Karzinom .
Wirkmechanismus
Target of Action
BI-882370, also known as XP-102, is a highly potent and selective RAF inhibitor . It primarily targets the BRAF kinase, a serine/threonine kinase that is commonly activated by somatic point mutation in human cancer . The compound binds to the DFG-out (inactive) conformation of the BRAF kinase . It potently inhibits the oncogenic BRAFV600E-mutant, WT BRAF, and CRAF kinases with similar IC50s of 0.4, 0.8, and 0.6 nM, respectively .
Mode of Action
This compound interacts with its targets by binding to the ATP binding site of the kinase positioned in the DFG-out (inactive) conformation of the BRAF kinase . This interaction inhibits the proliferation of human BRAF-mutant melanoma cells with 100× higher potency (1–10 nmol/L) than vemurafenib .
Biochemical Pathways
The compound acts on the MAPK signaling pathway, which transmits extracellular signals via tyrosine kinase receptors, RAS, RAF, MEK, and ERK proteins to regulate diverse cellular functions, including survival and proliferation . Hyperactivation of this pathway due to increased transducer expression or higher intrinsic activity contributes to the pathogenesis of a wide range of solid tumors as well as hematologic malignancies .
Pharmacokinetics
This compound is administered orally and has shown efficacy in multiple mouse models of BRAF-mutant melanomas and colorectal carcinomas . At a dosage of 25 mg/kg twice daily, it showed superior efficacy compared with vemurafenib, dabrafenib, or trametinib . A pilot study in rats (up to 60 mg/kg daily for 2 weeks) indicated a lack of toxicity in terms of clinical chemistry, hematology, pathology, and toxicogenomics .
Result of Action
This compound has shown superior anti-tumor activity in colorectal cancer (CRC) animal models compared to vemurafenib, a marketed BRAF inhibitor . It induced tumor regressions in the less sensitive HT-29 model . .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, its efficacy was enhanced when used in combination with trametinib . Furthermore, the compound’s action can be affected by the specific genetic makeup of the tumor, such as the presence of BRAF mutations .
Biochemische Analyse
Biochemical Properties
BI-882370 plays a significant role in biochemical reactions, particularly in the MAPK/ERK signaling pathway . It interacts with the BRAF kinase, a serine/threonine kinase that regulates cellular functions including survival and proliferation . This compound inhibits the oncogenic BRAF V600E-mutant, WT BRAF, and CRAF kinases with IC50s of 0.4, 0.8, and 0.6 nM, respectively .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits the proliferation of human BRAF-mutant melanoma cells with 100× higher potency (1-10 nmol/L) than vemurafenib . Wild-type cells are not affected at 1,000 nmol/L . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ATP binding site of the kinase positioned in the DFG-out (inactive) conformation of the BRAF kinase . This binding interaction results in the inhibition of the oncogenic BRAF V600E-mutant, WT BRAF, and CRAF kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that resistance to this compound developed within 3 weeks in A375 melanoma-bearing mice initially treated with vemurafenib . When this compound was combined with trametinib, more pronounced regressions were observed, and resistance was not observed during 5 weeks of second-line therapy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to be efficacious in multiple mouse models of BRAF-mutant melanomas and colorectal carcinomas when administered orally at 25 mg/kg twice daily . It showed superior efficacy compared with vemurafenib, dabrafenib, or trametinib .
Metabolic Pathways
This compound is involved in the MAPK/ERK signaling pathway . This pathway transmits extracellular signals via tyrosine kinase receptors, RAS, RAF, MEK, and ERK proteins to regulate diverse cellular functions .
Vorbereitungsmethoden
Die Synthese von BI-882370 umfasst mehrere Schritte, darunter die Herstellung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Die Verbindung wird durch eine Reihe von Reaktionen synthetisiert, die die Bildung von Pyrrolo[3,2-b]pyridin und dessen Funktionalisierung mit verschiedenen Substituenten umfassen. Die industriellen Produktionsmethoden beinhalten die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit zu erreichen .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Substituenten durch andere funktionelle Gruppen ersetzt werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Analyse Chemischer Reaktionen
BI-882370 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
BI-882370 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um den RAF-Kinase-Signalweg und seine Rolle bei der zellulären Signalübertragung zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die biologischen Wirkungen der RAF-Kinase-Hemmung in verschiedenen Zelllinien zu untersuchen.
Medizin: this compound wird auf sein Potenzial für therapeutische Anwendungen bei der Behandlung von Krebsarten mit BRAF-Mutationen untersucht, wie z. B. Melanom und kolorektales Karzinom.
Industrie: Die Verbindung wird bei der Entwicklung neuer Krebstherapien und als Referenzverbindung in der Medikamentenentwicklung eingesetzt
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an die ATP-Bindungsstelle der BRAF-Kinase in ihrer inaktiven (DFG-out) Konformation bindet. Diese Bindung hemmt die Kinaseaktivität von BRAF, was zur Unterdrückung von nachgeschalteten Signalwegen führt, wie z. B. dem MAPK/ERK-Signalweg. Diese Hemmung führt zur Reduktion der Zellproliferation und Induktion von Apoptose in BRAF-mutierten Krebszellen .
Vergleich Mit ähnlichen Verbindungen
BI-882370 ist einzigartig in seiner hohen Potenz und Selektivität für die BRAF-Kinase in ihrer inaktiven Konformation. Zu ähnlichen Verbindungen gehören:
Vemurafenib: Ein weiterer BRAF-Inhibitor, aber this compound hat in präklinischen Studien eine höhere Potenz gezeigt.
Dabrafenib: Ein BRAF-Inhibitor mit einer anderen Bindungsart im Vergleich zu this compound.
Trametinib: Ein MEK-Inhibitor, der oft in Kombination mit BRAF-Inhibitoren wie this compound verwendet wird, um die Wirksamkeit zu erhöhen .
Diese Vergleiche unterstreichen die Einzigartigkeit von this compound hinsichtlich seiner Bindungsart und seines therapeutischen Potenzials.
Eigenschaften
IUPAC Name |
N-[3-[5-[(1-ethylpiperidin-4-yl)-methylamino]-3-pyrimidin-5-ylpyrrolo[3,2-b]pyridin-1-yl]-2,4-difluorophenyl]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33F2N7O2S/c1-4-14-40(38,39)34-23-7-6-22(29)28(26(23)30)37-17-21(19-15-31-18-32-16-19)27-24(37)8-9-25(33-27)35(3)20-10-12-36(5-2)13-11-20/h6-9,15-18,20,34H,4-5,10-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJACXAFHXBVHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N2C=C(C3=C2C=CC(=N3)N(C)C4CCN(CC4)CC)C5=CN=CN=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33F2N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392429-79-6 | |
| Record name | XP-102 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392429796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XP-102 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V32TR55QP9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















